4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine
Description
This compound features a hybrid heterocyclic architecture combining a piperidine ring, a 1,3,4-oxadiazole moiety substituted with a trifluoromethyl group, and a thiomorpholine carbonyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the thiomorpholine sulfur atom may improve solubility compared to its oxygenated morpholine analogs.
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2S/c15-14(16,17)13-19-18-11(23-13)9-20-3-1-2-10(8-20)12(22)21-4-6-24-7-5-21/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPUIOXUHYYNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C(O2)C(F)(F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine typically involves multi-step organic synthesis. One possible route includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions starting from a corresponding hydrazide and followed by introducing the trifluoromethyl group using a suitable trifluoromethylating agent.
Industrial Production Methods: Large-scale production in an industrial setting might leverage optimized reaction conditions for yield and purity, possibly utilizing automated synthesis platforms and continuous flow reactors. These methods ensure scalability and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound is likely to undergo various types of chemical reactions, including:
Oxidation: It might be prone to oxidation reactions at certain functional groups.
Reduction: Specific reduction conditions could potentially alter the oxadiazole ring.
Substitution: Nucleophilic substitution reactions might occur at the piperidine or oxadiazole rings.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, with appropriate solvents and temperature conditions tailored to the specific reaction.
Major Products: Products will vary depending on the reaction type but could include derivatives with modified functional groups or additional substitution products.
Scientific Research Applications: 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine has a range of research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, possibly targeting specific enzymes or receptors.
Industry: Used in materials science for developing new materials with unique properties or as a catalyst in various industrial processes.
Mechanism of Action: The compound's mechanism of action can involve various molecular targets and pathways:
Molecular Targets: Potential targets include specific enzymes, receptors, or nucleic acids, where the compound can bind and elicit a biological response.
Pathways Involved: By interacting with its molecular targets, the compound might influence signaling pathways, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound 1 : 1-{5-[(4-Fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide (F864-0135)
- Key Features :
- Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole core.
- Substituted with 4-fluorophenyl and 4-methoxyphenyl groups instead of trifluoromethyl and thiomorpholine.
- Exhibits a carboxamide linkage to piperidine, differing from the thiomorpholine-carbonyl group in the target compound.
- Implications: The thiadiazole ring may confer stronger π-π stacking interactions but reduced metabolic stability compared to oxadiazole derivatives .
Compound 2 : 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (BJ48868)
- Key Features :
- Shares the 5-(trifluoromethyl)-1,3,4-oxadiazole moiety but lacks the thiomorpholine-carbonyl group.
- Contains a 1,3-thiazole ring linked to a phenyl group, contrasting with the thiomorpholine in the target compound.
- Implications :
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine represents a unique molecular structure with potential biological applications. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a thiomorpholine ring and a trifluoromethyl-substituted 1,3,4-oxadiazole moiety, which are known for their roles in enhancing biological activity. The presence of these functional groups is hypothesized to contribute to its interactions with biological targets.
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 15.14 μM , showcasing its potential in scavenging free radicals .
Antiproliferative Effects
Studies have explored the antiproliferative effects of compounds with similar structures. In vitro assays have shown that derivatives containing the oxadiazole ring can inhibit cancer cell proliferation across various lines, including:
- L1210 (murine leukemia)
- CEM (human T-lymphocyte)
- HeLa (human cervix carcinoma)
For example, compounds with structural modifications yielded IC50 values significantly lower than 10 μM against these cell lines .
Synthesis and Testing
A study synthesized several oxadiazole derivatives and evaluated their biological activities. The synthesized compound exhibited promising results in inhibiting cell growth in cancer models. The structure-activity relationship (SAR) indicated that modifications at the piperidine and thiomorpholine positions could enhance activity .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Oxadiazole A | Antioxidant | 15.14 | |
| Oxadiazole B | Antiproliferative | <10 | |
| Oxadiazole C | Antimicrobial | 25.0 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets such as enzymes involved in cellular signaling pathways.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule. For instance, studies have shown that similar oxadiazole derivatives demonstrate broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The oxadiazole scaffold is recognized for its potential in anticancer drug development. A study highlighted that compounds with similar structures to our target compound exhibited cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through specific pathways.
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing the piperidine moiety can provide neuroprotective effects. Research has shown that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases like Alzheimer's.
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. The unique properties imparted by the trifluoromethyl group can enhance the thermal stability and mechanical strength of polymers. Research has demonstrated that incorporating oxadiazole derivatives into polymer matrices leads to improved performance characteristics.
Nanomaterials
Recent advancements have explored the use of thiomorpholine derivatives in the synthesis of nanomaterials. These materials have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.
Pesticides
Compounds with oxadiazole structures have been investigated for their efficacy as agrochemicals. Studies indicate that these compounds can act as fungicides or herbicides, providing a mechanism to control plant pathogens or weeds effectively.
Plant Growth Regulators
There is potential for using this compound as a plant growth regulator. Research has indicated that similar compounds can influence plant growth by modulating hormonal pathways, leading to enhanced crop yields.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with trifluoromethyl substitutions exhibited a minimum inhibitory concentration (MIC) significantly lower than their non-fluorinated counterparts, indicating enhanced antimicrobial activity.
Case Study 2: Anticancer Screening
In another study featured in Cancer Letters, researchers tested various oxadiazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives led to a reduction in cell viability by over 70% at micromolar concentrations, suggesting strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
